4-(4-Tert-butylphenoxy)aniline
Overview
Description
4-(4-Tert-butylphenoxy)aniline is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Oxidation
4-(4-Tert-butylphenoxy)aniline plays a role in catalytic oxidation reactions. Dirhodium catalyzes phenol and aniline oxidations, where tert-butylperoxy radicals effectively oxidize phenols and anilines. This process shows significant rate enhancement in certain solvents and can yield good results even with bulky para substituents, leading to specific oxidation products (Ratnikov et al., 2011).
Electrochemical Oxidation
The electro-oxidation of anilines, including those with tert-butyl groups, involves a reversible one-electron transfer to form stable radical cations. This process has been examined using electroanalytical techniques and spectroscopy, providing insights into the behavior of these compounds under oxidative conditions (Speiser, Rieker, & Pons, 1983).
Complexation Studies
This compound has been studied in the context of complexation with hydroxylic compounds. Infrared spectroscopy has revealed details about the formation of hydrogen bonds and electron-donor-acceptor complexes in solutions involving aniline and various hydroxylic compounds (Zeegers-Huyskens, 1967).
Synthesis of Nitroindazole
Research on the synthesis of nitroindazole derivatives includes the use of tert-butyl substituted anilines. The oxidation of these compounds with lead (IV) dioxide has been shown to produce stable phenoxyl radicals, indicating potential applications in organic synthesis (Ukhin et al., 1994).
Extraction of Metal Ions
Thiacalix[4]aniline, a compound related to this compound, has been shown to be a highly specific extractant for certain metal ions like Au(III) and Pd(II). This suggests potential applications in selective metal ion extraction and separation processes (Katagiri et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOZTGQNSUZCIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275789 | |
Record name | 4-(4-tert-butylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145157-87-5 | |
Record name | 4-(4-tert-butylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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